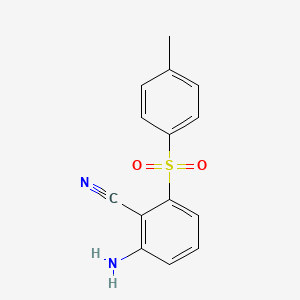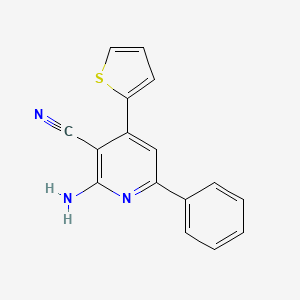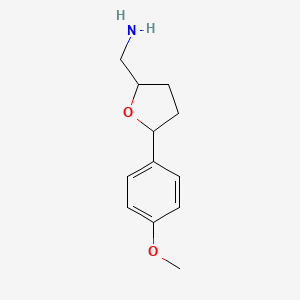
2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with an aminomethyl group and a p-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-diformylfuran with hydroxylamine, followed by hydrogenation reduction to generate the desired compound . This method utilizes hydroxylamine as a nitrogen source and hydrogen as a reducing agent in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process typically involves steps such as nucleophilic substitution, hydrogenation, and purification to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Potential applications in drug development due to its ability to interact with biological targets.
Industry: Used in the production of various chemicals and materials, including epoxy resin curing agents.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of resonance-stabilized carbocations . These interactions can affect various biological processes and pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)tetrahydrofuran: Similar structure but with two aminomethyl groups instead of one.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an aminomethyl group, similar to the target compound.
Aminomethyl propanol: An alkanolamine with a similar aminomethyl group.
Uniqueness
2-Aminomethyl-5-(p-methoxyphenyl)tetrahydrofuran is unique due to its specific substitution pattern on the tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-5,11-12H,6-8,13H2,1H3 |
InChI Key |
SUAFTJAVJHXARK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




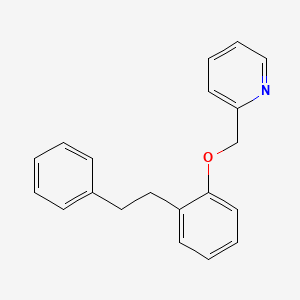
![2-[4-(1H-Indol-5-yl)-phenyl]-propionic acid](/img/structure/B10841506.png)
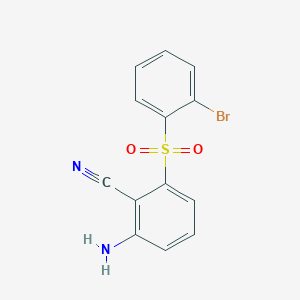

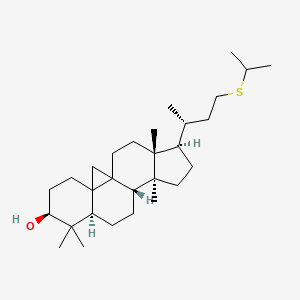



![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)
